

In Vivo Neuroprotective Efficacy of (Rac)-HAMI 3379: A Comparative Guide

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Compound of Interest

Compound Name: (Rac)-HAMI 3379

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo neuroprotective effects of **(Rac)-HAMI 3379** with alternative therapeutic agents. The data presented is derived from preclinical studies, primarily utilizing rodent models of focal cerebral ischemia. This document is intended to serve as a resource for researchers and professionals in the field of neuroprotection and stroke therapy development.

Comparative Efficacy of Neuroprotective Agents

The following table summarizes the in vivo efficacy of **(Rac)-HAMI 3379** and selected alternative neuroprotective agents in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model of ischemic stroke.

Compound	Target/ Mechanism	Animal Model	Dosage	Administration Route	Infarct Volume Reduction	Neurological Deficit Improvement	Reference
(Rac)- HAMI 3379	CysLT2R Antagonist	Rat (MCAO)	0.1-0.4 mg/kg	Intraperitoneal	Significant reduction	Attenuated neurological deficits	[1]
Gerbil (tGCI)	0.1 mg/kg	Intraperitoneal	Mitigated neuron loss	Improved modified neurological severity score	[2]		
Pranlukast	CysLT1R Antagonist	Mouse (MCAO)	0.1 mg/kg	Intraperitoneal	42.9%	37% reduction in deficit score	[3][4]
Mouse (MCAO)	0.1 mg/kg	Intraperitoneal	Significantly reduced lesion volume	Significantly improved neurological deficits	[5]		
Edaravone	Free Radical Scavenger	Rat (MCAO)	Not specified	Not specified	Significantly reduced	Ameliorated neurological symptoms	[6]
Uric Acid	Antioxidant	Rat (MCAO)	Not specified	Not specified	Reduced cortical	Reduced neurofun	[7]

					infarction	ctional impairme nt	
Nerinetid e	PSD-95 Inhibitor	Mouse (tMCAO)	Not specified	Not specified	No significan t reduction	No improve ment	[8]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of **(Rac)-HAMI 3379** are primarily attributed to its antagonism of the Cysteinyl Leukotriene Receptor 2 (CysLT2R), which plays a crucial role in post-ischemic neuroinflammation.

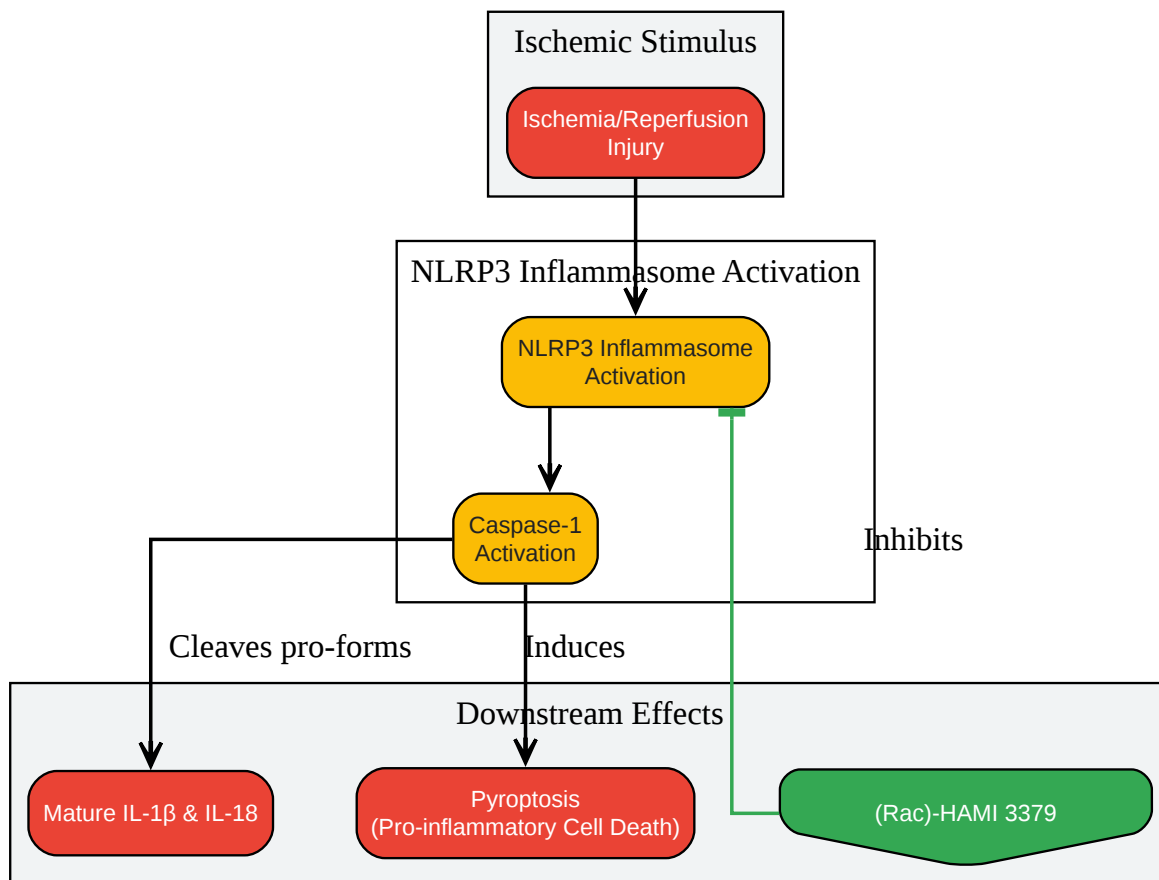
CysLT2R-Mediated Microglial Activation

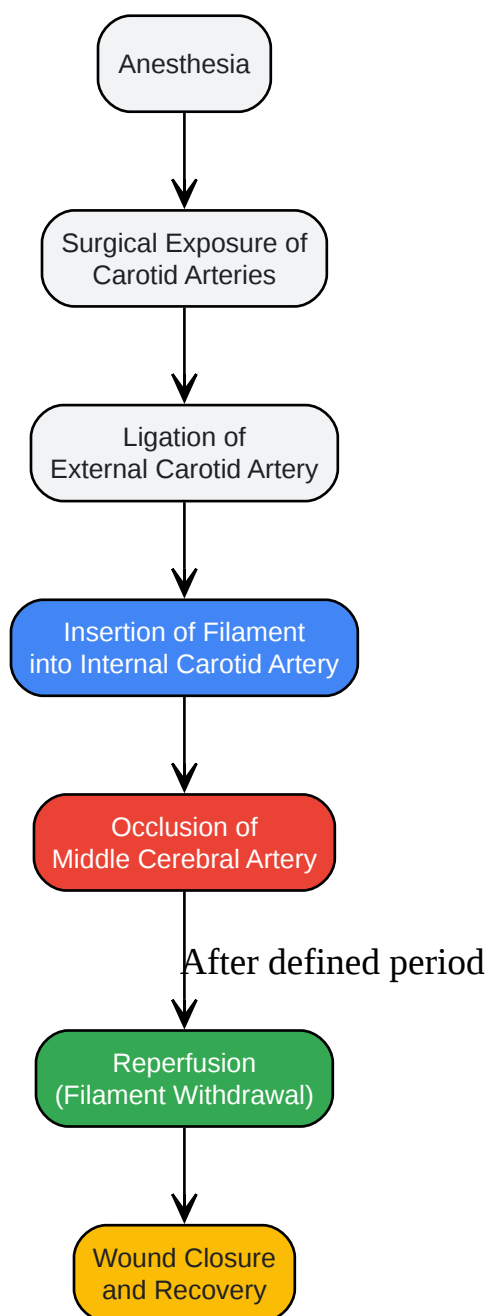
Activation of CysLT2R on microglia by cysteinyl leukotrienes (CysLTs) triggers a pro-inflammatory cascade. **(Rac)-HAMI 3379** blocks this receptor, leading to the inhibition of downstream signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammatory gene expression. This, in turn, reduces the activation of microglia and the subsequent release of pro-inflammatory cytokines.

CysLT2R signaling pathway in microglia.

NLRP3 Inflammasome and Pyroptosis Pathway

Recent studies suggest that **(Rac)-HAMI 3379** also modulates the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces pyroptosis, a pro-inflammatory form of programmed cell death. By inhibiting this pathway, **(Rac)-HAMI 3379** further dampens the inflammatory response following ischemic injury.





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